molecular formula C12H17NO B2771893 2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2175978-70-6

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

Cat. No. B2771893
M. Wt: 191.274
InChI Key: TYWJYVDOSSBSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is an organic compound that contains a cyclobutane ring, which is a four-membered ring structure. The compound also contains an amine group and a hydroxyl group . It’s worth noting that this compound is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The molecular formula of “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” is C12H17NO. The structure contains a cyclobutane ring, which is a four-membered ring structure . The compound also contains an amine group and a hydroxyl group.


Chemical Reactions Analysis

The chemical reactions involving cyclobutane-containing compounds can be complex. The reactions often involve the formation of new C-C bonds, and the reactions can be catalyzed by a variety of organometallic complexes .

Scientific Research Applications

Stereochemistry and Synthesis

Research on cyclobutane derivatives, including compounds structurally related to 2-[(2,4-Dimethylphenyl)amino]cyclobutane-1-ol, has provided insights into stereochemistry and synthesis strategies. Studies have demonstrated the stereoselective synthesis of cyclobutane derivatives, highlighting their potential in creating highly rigid β-peptides. These derivatives have been shown to promote structure within molecules, evidenced by strong intramolecular hydrogen bonds that confer high rigidity, a characteristic valuable in drug design and molecular engineering (Izquierdo et al., 2005).

Structural Studies

Further studies have explored the planarity of the cyclobutane ring in specific derivatives, revealing a slightly distorted square-planar arrangement. This structural insight is crucial for understanding the molecular interactions and stability of cyclobutane-containing compounds (Shabir et al., 2020). Additionally, the synthesis and structural analysis of hybrid cyclobutane-proline γ,γ-peptides have shown defined conformations in solution, indicating potential applications in the development of novel bioactive compounds (Gutiérrez-Abad et al., 2011).

DNA Repair Mechanisms

Cyclobutane pyrimidine dimers are significant DNA photoproducts, and the study of cyclobutane derivatives has contributed to our understanding of DNA repair mechanisms. Photolyases, utilizing energy from visible light, break the cyclobutane ring of dimers, a process crucial for the repair of UV-induced DNA damage. This area of research highlights the biological importance of cyclobutane derivatives in cellular repair processes (Sancar, 1994).

Photopolymerization

The study of cyclobutane derivatives has also extended to photopolymerization reactions, particularly in the context of creating new materials. Research in this area explores the [2+2] photocycloaddition, demonstrating the potential of cyclobutane derivatives in synthesizing novel polymeric materials through light-induced reactions (Hasegawa et al., 1989).

Future Directions

The future directions for research on “2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. The unique structures of these compounds, including their strained cyclobutane rings, make them interesting subjects for research .

properties

IUPAC Name

2-(2,4-dimethylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-3-4-10(9(2)7-8)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJYVDOSSBSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol

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